Dicapthon

Description

Historical Context and Evolution of Organophosphate Pesticides, with Specific Reference to Dicapthon

Organophosphate (OP) pesticides originated from research into nerve agents in the early 20th century. nih.gov Following World War II, some of this research was repurposed for agricultural applications, leading to the development of compounds like parathion (B1678463) and malathion, which were among the first OP pesticides manufactured in the United States. nih.gov OPs became widely used globally after the withdrawal of organochlorine pesticides. researchgate.net

This compound, chemically known as O,O-Dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate (B77711), is part of this historical trajectory. nih.govhaz-map.com While specific historical details solely focused on the evolution of this compound itself within this broader context are less extensively documented in the provided sources, its existence and properties are a result of the ongoing development and modification of organophosphorus compounds for pest control purposes. This compound was used as an insecticide and acaricide for agricultural, household, and public health pest control, as well as for tick control in domestic animals. nih.govhaz-map.com However, its registration as a pesticide for use in the US has been cancelled. nih.govhaz-map.com

This compound's Role as an Organophosphate Insecticide and Acaricide

This compound functions as an organophosphate insecticide and acaricide. nih.govhaz-map.com Organophosphates exert their effects by inhibiting cholinesterase enzymes, which are crucial for the proper functioning of the nervous system in insects and other organisms. nih.govmdpi.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the nervous system. nih.gov this compound has been noted for its insecticidal activity, showing effectiveness against pests like aphids and boll weevils, and also employed for controlling ticks on domestic animals. nih.gov While it was used in agricultural, household, and public health settings, its application to crops specifically is noted as discontinued (B1498344) in one source. usu.edu

Structural Relationship of this compound to Other Organophosphorus Compounds (e.g., Methyl Parathion) and Implications for Research

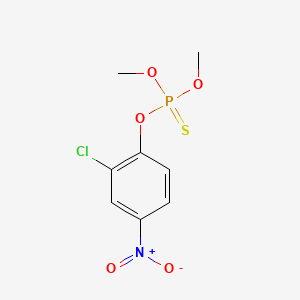

This compound (C8H9ClNO5PS) is structurally related to other organophosphorus pesticides, such as methyl parathion (C8H10NO5PS). researchgate.netnih.gov Both compounds are phosphorothioates, featuring a central phosphorus atom double-bonded to a sulfur atom (P=S) and single-bonded to three oxygen atoms, one of which is part of a substituted phenyl ring. mdpi.comresearchgate.netnih.govresearchgate.net The key structural difference lies in the substitution on the phenyl ring. Methyl parathion has a nitro group (-NO2) at the para position of the phenyl ring. researchgate.netnih.gov this compound, on the other hand, has a nitro group at the para position and a chlorine atom (-Cl) at the ortho position of the phenyl ring. nih.govresearchgate.netnih.gov

Research comparing the structures of methyl parathion and this compound, often through techniques like X-ray crystallography, reveals subtle differences in bond lengths and angles around the phenolic oxygen and the carbon atom attached to the thiophosphate group. researchgate.netnih.goviucr.org These structural variations are believed to contribute to differences in their properties, including toxicity and how they interact with enzymes like acetylcholinesterase. researchgate.netiucr.org Studies have indicated that significant differences in distances and angles around the phenolic oxygen compared to the methoxy (B1213986) groups explain why the phenolic oxygen is the site of hydrolysis for these compounds. researchgate.netnih.gov Comparisons of torsion angles involving the thiophosphate group and the phenolic oxygen atom with similar pesticide structures can indicate steric influences on that angle. researchgate.netnih.gov Such detailed structural analysis provides insights into the molecular basis of their biological activity and environmental degradation, which is crucial for understanding the behavior of organophosphate pesticides.

Research findings related to the structure and properties of this compound and Methyl Parathion include crystallographic data. For example, a study determined the crystal structures of both methyl parathion and this compound. researchgate.netnih.goviucr.org The dihedral angles of the -NO2 groups with the planes of their attached rings were found to be 10.67° for methyl parathion and 5.8° for this compound. researchgate.netnih.goviucr.org

| Compound | Chemical Formula | Dihedral Angle of -NO2 Group with Phenyl Ring Plane |

| Methyl Parathion | C8H10NO5PS | 10.67° researchgate.netnih.goviucr.org |

| This compound | C8H9ClNO5PS | 5.8° researchgate.netnih.goviucr.org |

Current Research Gaps and Future Directions in this compound Studies

Identifying research gaps is essential for advancing knowledge in any field. dissertationbydesign.comresearchgate.netresearchgate.net Research gaps represent areas where existing knowledge is insufficient, inconclusive, or unexplored. dissertationbydesign.comresearchgate.netresearchgate.net While the provided search results offer some insights into this compound's properties and historical use, they also highlight potential areas where further academic research is needed.

One apparent research gap pertains to the current environmental fate and impact of this compound, given that its use in the US has been cancelled. nih.govhaz-map.com Although organophosphates are generally considered less persistent than organochlorines, understanding the long-term behavior and potential residues of this compound in various environmental matrices (soil, water, air) is important, especially in regions where it may have been used historically. nih.govmdpi.comusu.edunih.gov Studies on its degradation pathways and persistence in different environmental conditions would be valuable. Research has touched upon the degradation of this compound in micellar solutions, indicating that the presence of certain substances can influence its breakdown rate. researchgate.net A soil persistence study in soil with a pH of 6.2 found a half-life of 43 days in sealed vials, but noted insufficient data to assess the relative importance of biodegradation in soil. nih.gov

Another area for future research could involve more detailed investigations into the comparative toxicology and mechanisms of action of this compound compared to structurally similar OPs like methyl parathion. While some differences in toxicity have been noted, a more in-depth understanding of how the specific structural variations influence their interaction with target enzymes and metabolic pathways could provide valuable insights into the design of safer pesticides or the remediation of contaminated sites. researchgate.netiucr.org Research has shown that the metabolism of this compound in rabbits and rats involves the formation of the corresponding phenol (B47542) and activation to the oxon analog. nih.gov

Furthermore, given the evolution of pest resistance to various pesticides, research into the potential for cross-resistance between this compound and currently used insecticides/acaricides could be relevant for integrated pest management strategies. mdpi.com

Finally, exploring potential methods for the detection and remediation of this compound in environmental and biological samples remains an area of interest for analytical and environmental chemists. Recent research has explored electrochemical sensors for detecting this compound in water and agricultural food samples, suggesting ongoing efforts in developing sensitive analytical techniques. chemmethod.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXWJHPGBRXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClNO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041850 | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE, CYCLOHEXANONE, ETHYL ACETATE, TOLUENE, XYLENE, ETHYLENE GLYCOL, PROPYLENE GLYCOL, SOME OILS; PRACTICALLY INSOL IN WATER, SOL IN CYCLOHEXANE, Water solubility= 14.7 mg/l at 20 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg | |

| Record name | Dicapthon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL, WHITE SOLID FROM METHANOL | |

CAS No. |

2463-84-5 | |

| Record name | Dicapthon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2463-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicapthon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicapthon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ�-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPTHON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RQZ0Q90M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | DICAPTHON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Structural Characterization of Dicapthon

Advanced Synthetic Methodologies for Dicapthon

This compound can be synthesized through specific chemical reactions involving key precursor molecules.

A primary method for manufacturing this compound involves the reaction of dimethyl phosphorochloridothionate with either an alkali metal 2-chloro-4-nitrophenate or with 2-chloro-4-nitrophenol (B164951) in the presence of a suitable base. nih.gov This reaction facilitates the formation of the phosphorothioate (B77711) ester linkage characteristic of this compound.

Spectroscopic and Diffraction-Based Characterization

Characterization of this compound relies on various analytical techniques to confirm its structure and understand its molecular conformation.

Crystallographic analysis, such as X-ray diffraction, provides detailed information about the arrangement of atoms in the solid state of this compound. nih.govresearchgate.net this compound crystallizes in the monoclinic space group P21. researchgate.net The crystal structure of this compound has been deposited with the COD Number 2019668. nih.gov

Crystallographic studies reveal important dihedral angles within the this compound molecule that influence its conformation. The nitro group (-NO2) attached to the phenyl ring makes a dihedral angle of 5.8 (1)° with the plane of its attached ring. researchgate.netglobalauthorid.com This is accompanied by angular distortion at the ring carbon atoms bonded to the nitro group. researchgate.net Steric influences also play a role in the torsion angle involving the thiophosphate group and the phenolic oxygen atom. researchgate.net

Analysis of the crystal structure provides specific data on bond lengths and angles within the this compound molecule. While specific values for all bond lengths and angles in this compound are detailed in crystallographic studies, bond lengths involving aryl hydrogen atoms are typically constrained in refinements. iucr.org

Mass spectrometry is a valuable tool for the identification and structural elucidation of this compound through its fragmentation pattern. Intense mass spectral peaks for this compound are observed at m/z 262 (100%), 125 (64%), 79 (35%), and 47 (23%). nih.gov These characteristic fragments serve as a fingerprint for the compound.

Below is a table summarizing some experimental properties of this compound:

| Property | Value | Source |

| Physical Description | White solid or crystals | nih.gov |

| Color / Form | Crystals from methanol | nih.gov |

| Melting Point | 53 °C or 51-52°C | nih.govchemsrc.com |

| Solubility | Soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene, ethylene (B1197577) glycol, propylene (B89431) glycol, some oils; practically insoluble in water | nih.gov |

| Vapor Pressure | 0.0000036 mmHg at 25°C | nih.govchemsrc.com |

| LogP | 3.58 at 20 °C or 4.31810 | nih.govchemsrc.com |

| Density | 1.499 g/cm³ | chemsrc.com |

| Flash Point | 169 °C | chemsrc.com |

Dihedral Angles and Steric Influences on Molecular Conformation

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique employed in the structural characterization of organic compounds, including organophosphorus pesticides like this compound. This method relies on the principle that specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. Analysis of the absorption bands in the IR spectrum allows for the identification of the functional groups present in the compound.

For this compound (C₈H₉ClNO₅PS), Fourier Transform Infrared (FTIR) spectroscopy is commonly utilized. Spectral data for this compound obtained using techniques such as the KBr wafer method are available in various spectroscopic databases and literature nih.govnist.gov. These spectra exhibit characteristic absorption bands corresponding to the functional groups within the this compound molecule, which include aromatic rings, nitro groups, ether linkages, and the thionophosphate moiety (P=S).

While specific peak assignments can vary slightly depending on the sample preparation and instrument, key regions of the IR spectrum provide evidence for the presence of these groups. For instance, absorption bands in the region of approximately 1500-1600 cm⁻¹ and 1300-1390 cm⁻¹ are typically associated with the stretching vibrations of the nitro group (NO₂) attached to the aromatic ring. Bands related to the aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ range. The presence of methyl groups attached to the oxygen atoms in the phosphate (B84403) ester part of the molecule can be identified by C-H stretching and bending vibrations in the higher frequency regions (around 2850-3000 cm⁻¹) and fingerprint region, respectively. The P=S stretching vibration, characteristic of the thionophosphate group, typically appears in the region of 600-800 cm⁻¹. C-O stretching vibrations from the ester linkages and the phenolic ether contribute to bands in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is also expected, usually in the lower frequency range (around 600-800 cm⁻¹).

Research findings often utilize the IR spectrum of this compound as a reference for identification and confirmation of the compound's structure, particularly in studies involving its synthesis, degradation, or detection alibaba.comresearchgate.netchemmethod.com. Comparison of the IR spectrum of a synthesized or isolated sample to a known reference spectrum is a standard method for confirming the identity and purity of this compound. The specific pattern of absorption peaks serves as a unique identifier for the compound.

While detailed, interactive data tables of specific IR peak assignments for this compound were not directly accessible within the scope of the search results, the consistent mention of IR spectroscopy for its characterization across multiple sources underscores its importance in confirming the presence of the expected functional groups and validating the compound's structure nih.govnist.govalibaba.comresearchgate.netchemmethod.comir-spectra.comnbu.ac.inchemmethod.com.

Degradation and Environmental Fate of this compound

This compound, an organophosphate insecticide, is subject to various transformation processes in the environment, influencing its persistence and potential impact. These processes can be broadly categorized into abiotic and biotic pathways.

Abiotic Transformation Pathways

Abiotic transformation involves non-biological processes such as hydrolysis and photolysis.

Hydrolysis Kinetics and Mechanisms of this compound in Aqueous Systems

The rate of hydrolysis of organophosphate pesticides, including this compound, is influenced by pH. nih.govscispace.comnih.govrsc.org Generally, hydrolysis increases with increasing alkalinity. nih.gov For this compound, aqueous hydrolysis half-lives of 49 days at pH 6.1 and 29 days at pH 7.4 at 20 °C have been reported. nih.gov This indicates that the degradation rate in soil and water is expected to increase with increasing pH. nih.gov

Data on this compound Hydrolysis Half-Lives at 20 °C:

| pH | Half-Life (days) |

| 6.1 | 49 |

| 7.4 | 29 |

Note: Data derived from search result nih.gov.

The influence of pH on hydrolysis rates is a common phenomenon for various compounds, where reaction rates can have alkaline, neutral, and acid contributions. rsc.org

Photochemical Degradation Pathways in the Vapor Phase

If released to the atmosphere, this compound can degrade rapidly in the vapor phase through reactions with photochemically produced hydroxyl radicals. nih.govechemi.com The estimated half-life for this reaction is approximately 6 hours. nih.gov Photochemical degradation, or photolysis, is an abiotic degradation process caused by the absorption of sunlight. nih.govmdpi.com While studies on the photochemical degradation of this compound specifically in the vapor phase are less detailed in the provided results, the general principle involves the interaction of the compound with light or reactive species generated by light, leading to its breakdown. nih.govmdpi.comcore.ac.uk

Biotic Transformation and Biodegradation Studies

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms.

Microbial Degradation Pathways of this compound and its Metabolites (e.g., 2-Chloro-4-nitrophenol)

While specific detailed microbial degradation pathways for this compound itself were not extensively detailed in the provided search results, the microbial degradation of its metabolite, 2-chloro-4-nitrophenol (2C4NP), has been studied. acs.orgacs.orgnih.govasm.orgresearchgate.net Microbial degradation is considered an eco-friendly and effective way to degrade chlorinated nitrophenols (CNPs) like 2C4NP. researchgate.net Several bacterial metabolic pathways have been proposed for the degradation of CNPs, and the genes and enzymes involved have been identified in bacteria. researchgate.net

In the case of 2-chloro-4-nitrophenol, studies have shown that its degradation by bacterial strains can involve the release of nitrite (B80452) and chloride ions. acs.orgacs.orgnih.govresearchgate.net Intermediates such as chlorohydroquinone (B41787) and hydroquinone (B1673460) have been identified in the degradation of 2C4NP by certain bacterial strains. acs.orgacs.orgnih.gov Different bacterial strains may utilize different pathways for 2C4NP degradation, such as the hydroquinone pathway or a pathway involving 4-nitrophenol (B140041) as an intermediate. nih.govasm.org

Identification of Bacterial Strains Involved in this compound Catabolism

Research has focused on identifying bacterial strains capable of degrading 2-chloro-4-nitrophenol, a metabolite of this compound. Several bacterial cultures have been isolated based on their ability to utilize 2C4NP as a sole carbon and energy source. asm.org Examples of bacterial strains studied for their ability to degrade 2C4NP include Rhodococcus imtechensis strain RKJ300 and Burkholderia sp. strain RKJ 800. acs.orgacs.orgnih.govasm.orgfigshare.com Rhodococcus imtechensis strain RKJ300 was isolated from pesticide-contaminated soil and was capable of utilizing 2C4NP as a sole source of carbon and energy under aerobic conditions. acs.orgfigshare.com Burkholderia sp. strain RKJ 800, isolated from a pesticide-contaminated site in India, also utilized 2C4NP as a sole source of carbon and energy. nih.gov Another strain, Burkholderia sp. strain SJ98, has also been shown to degrade 2C4NP. nih.govasm.org These bacteria can degrade 2C4NP in broth culture and soil and are considered suitable candidates for bioremediation of contaminated sites. acs.orgnih.govresearchgate.netfigshare.com

| Bacterial Strain | Metabolite Degraded | Key Intermediates Identified | Notes |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Utilizes 2C4NP aerobically as sole C and energy source. acs.orgacs.orgfigshare.com |

| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Utilizes 2C4NP as sole C and energy source via hydroquinone pathway. nih.gov |

| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol | 4-nitrophenol, Chloro-1,4-benzoquinone, Chlorohydroquinone | Degrades 2C4NP via a pathway involving 4-nitrophenol and chloro-1,4-benzoquinone. nih.govasm.org |

Degradation and Environmental Fate of Dicapthon

Biotic Transformation and Biodegradation Studies

Microbial Degradation Pathways of Dicapthon and its Metabolites (e.g., 2-Chloro-4-nitrophenol)

Enzymatic Mechanisms of Biodegradation

While specific detailed studies on the enzymatic biodegradation mechanisms of this compound in the environment are not extensively documented in the immediate search results, the general principles of organophosphate biodegradation by enzymes can provide context. Microorganisms, particularly bacteria and fungi, play a significant role in the biodegradation of organic pollutants through the secretion of enzymes. These enzymes can be extracellular or intracellular, catalyzing reactions such as hydrolysis, oxidation, and reduction, which break down the parent compound into less toxic metabolites mdpi.comnih.gov. For organophosphate pesticides, enzymes like phosphotriesterases are known to hydrolyze the ester bonds, leading to detoxification. The rate and extent of enzymatic biodegradation are influenced by factors such as temperature, pH, and the presence of suitable microbial communities mdpi.com.

Role of this compound Metabolites in Environmental Persistence

Environmental Mobility and Persistence

The mobility and persistence of this compound in the environment are critical factors determining its potential for leaching into groundwater or accumulating in soil and aquatic organisms.

Soil Adsorption and Desorption Characteristics (Koc values)

Soil adsorption is a key process influencing the mobility of a chemical in the terrestrial environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a normalized measure of a chemical's tendency to adsorb to soil organic matter chemsafetypro.com. Based on a measured log Kow of 3.58 and a water solubility of 14.7 mg/l at 20 °C, the Koc of this compound has been estimated to range from 865 to 2100 using regression-derived equations nih.gov. Another estimation method using structure provided a Koc of 865 nih.gov. According to a suggested classification scheme, these estimated Koc values indicate that this compound is expected to have low mobility in soil nih.gov.

Here is a table summarizing the estimated Koc values for this compound:

| Estimation Method | Koc Range |

| Regression (log Kow and Water Solubility) | 995 - 2100 |

| Structure Estimation Method | 865 |

Soil Half-Life Studies

The soil half-life (DT50) is a measure of the time it takes for half of the initial concentration of a chemical to dissipate in soil. In one soil persistence study conducted at pH 6.2 in sealed vials, this compound had a soil half-life of 43 days nih.govechemi.com. The degradation rate of this compound in soil is expected to increase with increasing alkalinity nih.gov. Insufficient data were available in the search results to fully assess the relative importance of biodegradation in soil compared to other degradation processes like hydrolysis nih.gov.

Here is a table showing the reported soil half-life:

| Soil pH | Conditions | Half-Life (days) |

| 6.2 | Sealed vials | 43 |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the uptake and retention of a chemical by an organism from its environment, including water and diet. The bioconcentration factor (BCF) is a measure of the accumulation of a chemical in aquatic organisms from water. While specific BCF values for this compound were not prominently featured in the initial search results, some information suggests that some bioconcentration may occur in aquatic organisms based on BCF values nih.gov. The potential for bioaccumulation is often related to a chemical's lipophilicity, which can be indicated by its log Kow value. This compound has a measured log Kow of 3.58 at 20 °C nih.gov. Chemicals with higher log Kow values tend to have a greater potential for bioaccumulation in fatty tissues of organisms usda.gov. Environmental persistence and potential bioaccumulation are important considerations for ecological health and safety cymitquimica.com.

Here is a table showing the log Kow value:

| Property | Value | Temperature (°C) |

| log Kow | 3.58 | 20 |

Analytical Methodologies for Dicapthon Detection and Quantification

Advanced Chromatographic Techniques for Dicapthon Residue Analysis

Chromatographic methods, particularly when coupled with sensitive detectors, are widely used for separating and quantifying this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique frequently employed for the analysis of pesticide residues, including organophosphates like this compound, in environmental matrices rsc.org. This method offers high selectivity and sensitivity by separating the components of a sample chromatographically before they are introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio.

For this compound analysis by GC-MS, characteristic mass spectral peaks have been identified. Prominent peaks include m/z 262 (100%), m/z 125 (64%), m/z 79 (35%), and m/z 47 (23%) nih.gov. GC-MS can be used in multi-residue analytical techniques for the determination of numerous pesticides simultaneously in various samples, such as blood ajol.info. This compound has been listed as an analyte in GC-MS methods with a retention time of approximately 15.44 minutes and associated mass transitions, such as 262.00 > 262.00 and 262.00 > 216.00, used in GC-MS/MS analyses thermofisher.comthermofisher.com. Sample preparation techniques like dispersive liquid-liquid microextraction (DLLME) coupled with GC-MS have been utilized for screening and quantification of pesticides in water samples rsc.org.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique utilized for the quantitative determination of this compound. HPLC offers advantages for compounds that may not be suitable for GC analysis. While specific details on HPLC methods solely for this compound are less prevalent in the provided snippets compared to electrochemical methods, HPLC is broadly applied for the determination of organophosphorus pesticides researchgate.net. This compound is listed as a compound that can be analyzed by HPLC methods, including those outlined in EPA method series for monitoring organic pollutants in various water types esslabshop.comfda.gov. The coupling of Ultra-High Pressure Liquid Chromatography (U-HPLC) with high-resolution mass spectrometry, such as Orbitrap MS, allows for rapid screening and accurate mass confirmation of numerous pesticides, including this compound, with detection at low ppb levels within short run times thermofisher.com. For this compound, U-HPLC-Orbitrap MS analysis has shown a retention time of around 6.00 minutes with an accurate mass of 314.9966 thermofisher.com.

Electrochemical Sensing Platforms for this compound

Electrochemical methods have gained significant attention for pesticide detection due to their potential for high sensitivity, cost-effectiveness, and portability researchgate.netchemmethod.com.

Development and Optimization of Nanomaterial-Modified Electrodes

The development of electrochemical sensors for this compound often involves modifying electrode surfaces with nanomaterials to enhance sensitivity and selectivity chemmethod.comresearchgate.netelectrochemsci.org. Modified glassy carbon electrodes (GCE) are commonly used as the base for these sensors chemmethod.com.

One example is the effective electrochemical sensor based on single-walled carbon nanotubes (SWCNTs)/Nafion modified glassy carbon electrode (SWCNTs/Nafion/GCE) chemmethod.comchemmethod.com. This modification enhances electron mobility and provides a suitable platform for this compound detection chemmethod.com. Another developed sensor utilizes silver-doped TiO2 nanoparticles modified glassy carbon electrode (Ag-TiO2/GCE) researchgate.net. The synergistic effect of silver on the TiO2 structure improves electron transport, electrocatalytic activity, and selectivity for this compound sensing researchgate.net. Gold nanoparticles decorated carboxylated multi-wall carbon nanotubes (Au NPs@c-MWCNTs) electrodeposited on GCE have also been explored, showing improved electrochemical sensing properties attributed to enhanced electron transfer and large surface area electrochemsci.org.

Voltammetric Techniques (Cyclic and Differential Pulse Voltammetry) for this compound Detection

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are frequently employed to study the electrochemical behavior of this compound and quantify its concentration using modified electrodes chemmethod.comelectrochemsci.orgchemmethod.com. Adsorptive stripping voltammetry (AdSV) is another voltammetric technique that has been applied for the determination of reducible pesticides, including this compound, offering increased sensitivity compared to direct voltammetry tandfonline.comtandfonline.com.

Using the SWCNTs/Nafion/GCE sensor, the electroanalytical performance towards the reduction of this compound has been analyzed via CV and DPV chemmethod.comchemmethod.com. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution of peaks. The voltammetric response, typically a reduction peak, is measured and correlated to the concentration of this compound in the sample chemmethod.com. For the Ag-TiO2/GCE sensor, voltammetric analysis revealed high sensitivity and electrocatalytic activity towards this compound electrochemical reactions researchgate.net. Similarly, the Au NPs@c-MWCNTs/GCE exhibited a more stable, sharp, and higher reduction peak current in the presence of this compound electrochemsci.org.

Influence of pH, Scan Rate, and Accumulation Parameters on Electrochemical Response

Optimizing experimental parameters is crucial for achieving maximum sensitivity and accuracy in the voltammetric detection of this compound chemmethod.comchemmethod.com. The influence of pH, scan rate, and accumulation parameters (accumulation potential and accumulation time) on the electrochemical response has been thoroughly investigated for various electrochemical sensors chemmethod.comchemmethod.comtandfonline.comtandfonline.compnu.ac.irresearchgate.net.

For the SWCNTs/Nafion/GCE sensor, the effect of pH on the voltammetric peak current of this compound has been studied chemmethod.com. The scan rate also significantly influences the peak current, and an optimum scan rate is determined to achieve the maximum response chemmethod.com. Accumulation potential and accumulation time are critical parameters in techniques like adsorptive stripping voltammetry, where the analyte is preconcentrated on the electrode surface before the potential scan tandfonline.comtandfonline.com. The dependence of the differential pulse voltammetric peak current on the accumulation potential is examined to find the potential that yields the maximum response chemmethod.com. Similarly, optimizing the accumulation time allows for sufficient accumulation of this compound on the electrode surface, leading to enhanced sensitivity chemmethod.com. These parameters are optimized to achieve the best signal-to-noise ratio and a linear relationship between the peak current and this compound concentration chemmethod.comchemmethod.com.

For example, studies with the SWCNTs/Nafion/GCE sensor identified optimum conditions for this compound detection including a pH of 5.0, an accumulation potential of -0.40 V, an accumulation time of 50 s, and a scan rate of 40 mVs⁻¹ chemmethod.com. Under optimized electrochemical conditions, a linear relationship between the voltammetric reduction peak and this compound concentration was observed over a specific range, with a reported detection limit chemmethod.comchemmethod.com.

Selectivity and Sensitivity of Electrochemical Sensors for this compound in Complex Samples

Electrochemical sensors offer advantages such as high sensitivity, quick response time, and affordability for pesticide detection. chemmethod.comresearchgate.net Modified electrodes are often employed to enhance the sensitivity and selectivity of these sensors and prevent surface fouling. chemmethod.com

Studies have demonstrated the development of electrochemical sensors with high sensitivity and selectivity for this compound detection in agricultural food samples. researchgate.netresearchgate.net For instance, a sensor based on silver-doped TiO₂ nanoparticles modified glassy carbon electrode (Ag-TiO₂/GCE) showed high sensitivity and electrocatalytic activity towards this compound. researchgate.net This electrode exhibited a linear correlation between current and this compound concentration in the range of 1 to 165 µg/mL, with a sensitivity of 0.67654 µA/µg·mL⁻¹ and a detection limit of 0.005 µg/mL. researchgate.net The synergistic effect of silver on the TiO₂ structure was found to improve electron transport, electrocatalytic activity, and selectivity. researchgate.net Practical application of this sensor in prepared cabbage samples showed satisfactory recoveries ranging from 96.00% to 98.42%, with a relative standard deviation of 3.19% to 4.52%, indicating its capability for accurate this compound analysis in real-world samples. researchgate.net

Another effective electrochemical sensor utilized single-walled carbon nanotubes (SWCNTs)/Nafion modified glassy carbon electrode (SWCNTs/Nafion/GCE) for this compound determination in water and agricultural food samples. chemmethod.comchemmethod.com This sensor exhibited good electrocatalytic activity with high sensitivity, selectivity, and reproducibility. chemmethod.com Using differential pulse voltammetry, a linear range of 0.2 to 60.0 µg/mL was achieved, with a detection limit of 0.036 µg/mL. chemmethod.comchemmethod.com The method was successfully applied to water and agricultural food samples, with recoveries in water samples ranging from 96.70% to 99.80%. chemmethod.com The sensor demonstrated freedom from interference from several organic and inorganic species present in environmental samples. chemmethod.com

A sensor based on Au nanoparticles decorated carboxylated multi-wall carbon nanotubes (AuNPs@c-MWCNTs) nanocomposites electrodeposited on a glassy carbon electrode also showed excellent selectivity, high stability, an acceptable detection limit (0.09 µg/L), and a linear range (0 to 2400 µg/L) for this compound determination in agricultural food samples. researchgate.net The enhanced electrochemical sensing properties were attributed to improved electron transfer and the large surface area and high conductivity of the gold nanoparticles. researchgate.net

Spectroscopic Methods for this compound Detection

Spectroscopic techniques, such as mass spectrometry and Raman spectroscopy, are also employed for pesticide detection, including organophosphorus compounds like this compound. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a surface-sensitive technique that significantly enhances the Raman scattering signal of molecules adsorbed on rough metal surfaces, allowing for sensitive detection at trace levels. clinmedjournals.orgmdpi.comnih.gov This enhancement can be substantial, enabling the detection of molecules at very low concentrations. clinmedjournals.org SERS is recognized as a powerful analytical technique offering high sensitivity and selectivity for the detection and analysis of molecules. mdpi.comnih.gov While the provided search results discuss SERS for the detection of other compounds like DNA and hazardous chemicals mdpi.comnih.govrsc.orgrsc.org, they also broadly mention spectroscopic approaches for pesticide detection researchgate.net. Specific detailed research findings on the application of SERS directly for this compound detection were not prominently featured in the immediate search results, although the general applicability of SERS for trace analysis of various molecules suggests its potential in this compound analysis.

Quality Control and Reference Standards in this compound Analysis

Quality control and the use of reference standards are fundamental to ensuring the accuracy and reliability of analytical methods for this compound detection and quantification. Reference standards are essential for the calibration of analytical systems used for quantitative and qualitative purposes. hpst.czlgcstandards.com

Reference standards for residue analysis, including pesticides like this compound, are available from specialized providers. hpst.czswisslabs.eu These standards are produced under quality systems meeting international standards such as ISO 9001 and ISO/IEC 17025. hpst.cz They are used for calibrating chromatographic and other analytical systems and as reference standards for interlaboratory studies and method validation. hpst.cz

For quantitative analysis, the use of thoroughly characterized reference standards is preferred. lgcstandards.com Primary reference standards, which can be obtained from pharmacopoeias or other sources, need to be suitable for their intended purpose. lgcstandards.com Secondary reference standards are compared to primary standards before their initial use. lgcstandards.com Certificates of analysis (CoAs) accompany these standards, providing crucial information regarding their suitability for specific analytical uses. lgcstandards.com

In the context of pesticide analysis, including compounds like this compound, quality control procedures, sampling and sample-handling procedures, extraction methods, determinative steps, and confirmatory techniques are all critical components addressed in analytical quality control manuals. epa.gov High Resolution Mass Spectrometry, combined with methods like QuEChERS, utilizes accurate mass databases for screening and quantitative validation of numerous pesticides, with defined screening detection limits. eurl-pesticides.eu this compound has been included in such screening methods with a specified screening detection limit. eurl-pesticides.eu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 17168 |

Data Tables

Here are interactive data tables based on the research findings for electrochemical sensors:

| Sensor Type | Matrix | Linear Range (µg/mL) | Detection Limit (µg/mL) | Sensitivity (µA/µg·mL⁻¹) | Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|---|---|

| Ag-TiO₂/GCE | Agricultural food | 1 - 165 | 0.005 | 0.67654 | 96.00-98.42 | 3.19-4.52 |

| SWCNTs/Nafion/GCE | Water | 0.2 - 60.0 | 0.036 | Not specified | 96.70-99.80 | Not specified |

| SWCNTs/Nafion/GCE | Agricultural food | 0.2 - 60.0 | 0.036 | Not specified | Not specified | Not specified |

| AuNPs@c-MWCNTs/GCE | Agricultural food | 0 - 2400 (µg/L) | 0.09 (µg/L) | Not specified | Not specified | Not specified |

Note: Data for AuNPs@c-MWCNTs/GCE is presented in µg/L as reported in the source.

Mechanistic Studies of Dicapthon S Biological Interactions

Cholinesterase Inhibition Mechanisms

Organophosphate compounds, including Dicapthon, are known inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) haz-map.comwikipedia.orgresearchgate.net. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in the continuous stimulation of cholinergic receptors and disruption of neurotransmission wikipedia.orgresearchgate.netepa.gov. The active center of cholinesterases features an anionic site and an esteratic site, with key amino acid residues including glutamate, histidine, and serine in the esteratic site wikipedia.org. Organophosphates bind to the active site, specifically phosphorylating the serine residue in the esteratic site wikipedia.org. This phosphorylation is often described as irreversible, preventing the hydrolysis of acetylcholine wikipedia.org.

Comparative Studies with Other Organophosphate Cholinesterase Inhibitors

Studies comparing the inhibitory potency of various organophosphates have been conducted, often using enzymes from different sources like human erythrocytes and rat and mouse brain nih.gov. These comparisons reveal that the potency of inhibition can vary depending on the specific organophosphate structure and the source of the cholinesterase enzyme nih.gov. For instance, some studies indicate that diethyl insecticidal organophosphates were generally more potent AChE inhibitors than dimethyl organophosphates in various rat tissues nih.gov. The presence of a heterocyclic ring in the structure of some organophosphates has also been linked to greater inhibitory potency nih.gov. While specific comparative data including this compound's inhibition kinetics alongside a wide range of other organophosphates were not extensively detailed in the search results, the general principles of organophosphate-induced cholinesterase inhibition provide a framework for understanding this compound's mechanism within this class of compounds wikipedia.orgresearchgate.net.

This compound Metabolism in Biological Systems

This compound undergoes metabolic transformation in biological systems, leading to the formation of various metabolites. These metabolic pathways are crucial in determining the compound's persistence and the nature of the biologically active or inactive products formed nih.gov.

Metabolic Pathways and Metabolite Identification (e.g., Phenol (B47542) and Oxon Analogs)

Metabolism of this compound has been observed in various systems, including rabbit and rat liver microsomes, and housefly microsomes nih.gov. Incubation of this compound with these microsomal preparations in the presence of NADPH2 and O2 resulted in the formation of the corresponding phenol analog, 2-chloro-4-nitrophenol (B164951) nih.gov. Additionally, activation of this compound to its corresponding oxon analog, 2-chloro-4-nitrophenyl dimethyl phosphate (B84403), was observed nih.gov. Some conversion of the oxon analog back to the corresponding phenol was also noted nih.gov. These findings indicate that this compound can undergo both activation to a more potent anticholinesterase (the oxon) and detoxification through the formation of the phenol.

Role of Microsomal Enzymes (e.g., Liver Microsomes) in this compound Biotransformation

Microsomal enzymes, particularly those in the liver, play a significant role in the biotransformation of this compound nih.gov. Studies utilizing rabbit and rat liver microsomes have demonstrated their capacity to metabolize this compound, producing both the phenol and oxon analogs nih.gov. This highlights the importance of these enzyme systems in the metabolic processing of this compound in mammals nih.gov.

Alkyl Phosphate Hydrolysis in this compound Metabolism

Alkyl phosphate hydrolysis is another metabolic pathway involved in the biotransformation of this compound. In rats, a relatively high proportion of the total metabolism involves alkyl phosphate hydrolysis nih.gov. This is a characteristic observed in the metabolism of other dialkyl organophosphate compounds, contrasting with diethyl compounds nih.gov. This hydrolytic pathway contributes to the breakdown and elimination of this compound and its metabolites.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies assess the potential of a chemical compound to damage genetic material or induce mutations. These studies are crucial for evaluating the potential long-term health effects of exposure.

Assessments of this compound's genotoxicity and mutagenicity have been conducted using various test systems, including bacterial reverse mutation assays (Ames test) and in vitro tests using human peripheral blood lymphocytes researchgate.netnih.govnih.gov.

In bacterial reverse mutation assays using Salmonella typhimurium strains (TA97, TA98, TA100, and TA102) with and without metabolic activation (S9 mix), this compound was found to be weakly mutagenic on S. typhimurium TA98 without S9 mix at doses ranging from 0.1 to 100 μ g/plate researchgate.netnih.gov. Non-cytotoxic doses were determined for these tests nih.gov.

In human peripheral blood lymphocytes treated with this compound, dose-dependent increases were observed in the frequency of chromosome aberrations (CAs) and micronuclei (MN) for both 24 and 48-hour applications researchgate.netnih.govnih.gov. This compound also increased the frequency of sister chromatid exchanges (SCEs) at a concentration of 100 μg/mL for both 24 and 48-hour exposures researchgate.netnih.govnih.gov. Cytotoxic effects, indicated by a decrease in the mitotic index, were observed at all tested concentrations, while a cytostatic effect, shown by a decrease in the nuclear division index, was noted at higher concentrations (100 and 200 μg/mL) researchgate.netnih.govnih.gov. These effects were also dose-dependent researchgate.netnih.govnih.gov.

The Ames test results indicated that while some doses showed weak mutagenicity in a specific strain without metabolic activation, there were no induced revertants observed along the tested dose range with or without S9 mix across the four strains tested nih.gov. The interpretation of Ames test results often considers a revertant frequency of 2.0 or higher over the solvent control or a dose-related increase as indicative of mutagenic potential, with values below this suggesting weak mutagenic potential nih.gov.

Based on these studies, this compound has demonstrated some evidence of genotoxic and weakly mutagenic effects in the in vitro test systems used researchgate.netnih.govnih.gov.

Here is a summary of some findings from the genotoxicity assessments:

| Test System and Endpoint | Concentration/Dose | Observation | Citation |

| S. typhimurium TA98 (without S9 mix) | 0.1, 1, 10, 100 μ g/plate | Weakly mutagenic | researchgate.netnih.gov |

| Human Peripheral Blood Lymphocytes (CAs) | 25, 50, 100, 200 μg/mL | Increased frequency (dose-dependent) | researchgate.netnih.govnih.gov |

| Human Peripheral Blood Lymphocytes (SCEs) | 100 μg/mL | Increased frequency (at this concentration) | researchgate.netnih.govnih.gov |

| Human Peripheral Blood Lymphocytes (MN) | All concentrations except 25 μg/mL (24h); All concentrations except 25 μg/mL (48h) | Increased frequency (dose-dependent) | researchgate.netnih.govnih.gov |

| Human Peripheral Blood Lymphocytes (Mitotic Index) | All concentrations | Decreased (dose-dependent, statistically significant) | researchgate.netnih.govnih.gov |

| Human Peripheral Blood Lymphocytes (Nuclear Division Index) | 100, 200 μg/mL | Decreased (dose-dependent, statistically significant at these concentrations) | researchgate.netnih.govnih.gov |

Bacterial Reverse Mutation Assays (Ames Test)

The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in specific bacterial strains, commonly Salmonella typhimurium and Escherichia coli. These strains carry mutations in genes required for amino acid synthesis, and reversion to amino acid independence indicates a mutagenic event criver.combibliotekanauki.pl.

Studies investigating the mutagenicity of this compound using the Ames test have employed Salmonella typhimurium strains, including TA97, TA98, TA100, and TA102, both with and without metabolic activation (S9 mix) nih.govresearchgate.netnih.gov. One study found that this compound at concentrations of 0.1, 1, 10, and 100 µ g/plate showed weak mutagenic activity on S. typhimurium TA98 in the absence of S9 mix nih.govresearchgate.netnih.gov. The application of S9 mix resulted in decreased revertant colony numbers in TA98 and TA102, while increasing them in TA97 and TA100 nih.gov. Across the tested dose range, no induced revertants were observed in either the presence or absence of S9 mix for the four strains examined, although doses over 100 µ g/plate were considered cytotoxic nih.gov. Another source indicates that this compound was not mutagenic in the Ames test using S. typhimurium hpc-standards.com.

Chromosomal Aberrations, Sister Chromatid Exchanges, and Micronucleus Tests in Mammalian Cells

Cytogenetic tests in mammalian cells, such as chromosomal aberration (CA), sister chromatid exchange (SCE), and micronucleus (MN) assays, are used to detect structural and numerical chromosome damage wca-environment.comcriver.comoecd.org.

Studies using human peripheral blood lymphocytes in vitro have assessed the genotoxic effects of this compound nih.govresearchgate.netnih.gov. This compound treatment increased the frequency of abnormal cells and the ratio of chromosomal aberrations per cell in a dose-dependent manner after 24 and 48 hours of exposure nih.govresearchgate.net. This increase was statistically significant at concentrations of 100 and 200 µg/mL compared to controls nih.gov. Observed structural aberrations included chromatid and chromosome breaks, chromatid exchanges, fragments, sister chromatid union, and dicentric chromosomes, while polyploidy was the only numerical aberration noted nih.gov.

This compound also influenced the frequency of sister chromatid exchanges. An increase in SCE frequency was observed specifically at the 100 µg/mL concentration for both 24 and 48-hour exposure periods nih.govresearchgate.netnih.govresearchgate.net.

The micronucleus test in human lymphocytes showed a significant increase in MN frequency at all tested concentrations except 25 µg/mL after 24 hours of exposure nih.gov. This increase was dose-dependent for both 24 and 48-hour treatment periods nih.gov.

Cytotoxic and Cytostatic Effects on Cell Proliferation

Cytotoxicity and cytostatic effects evaluate the impact of a substance on cell viability and proliferation nih.govmdpi.com.

This compound has demonstrated statistically significant cytotoxic effects by reducing the mitotic index in human peripheral blood lymphocytes at all tested concentrations nih.govresearchgate.netnih.gov. Furthermore, a cytostatic effect was observed as a decrease in the nuclear division index (NDI) at concentrations of 100 and 200 µg/mL for both 24 and 48-hour treatment periods nih.govresearchgate.netnih.gov. These decreases in mitotic index and NDI were also dose-dependent nih.govresearchgate.netnih.gov. The NDI was lower than the positive control at 200 µg/mL for the 24-hour application and at 100 and 200 µg/mL for the 48-hour application nih.gov.

Table 1: Summary of this compound's Effects in Biological Assays

| Assay Type | Test System | Key Findings | Citations |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium (TA97, TA98, TA100, TA102) | Weak mutagenic activity on TA98 without S9 mix; generally not mutagenic across strains with/without S9 at non-cytotoxic doses. | nih.govresearchgate.netnih.govhpc-standards.com |

| Chromosomal Aberrations (CA) | Human peripheral lymphocytes in vitro | Increased abnormal cell frequency and CA/cell ratio dose-dependently. Significant increase at 100 and 200 µg/mL. | nih.govresearchgate.net |

| Sister Chromatid Exchange (SCE) | Human peripheral lymphocytes in vitro | Increased SCE frequency observed at 100 µg/mL. | nih.govresearchgate.netnih.govresearchgate.net |

| Micronucleus Test (MN) | Human peripheral lymphocytes in vitro | Significant and dose-dependent increase in MN frequency (except at 25 µg/mL for 24h). | nih.govresearchgate.netnih.gov |

| Cytotoxicity (Mitotic Index) | Human peripheral lymphocytes in vitro | Statistically significant decrease in mitotic index at all concentrations. | nih.govresearchgate.netnih.gov |

| Cytostatic Effects (NDI) | Human peripheral lymphocytes in vitro | Decrease in nuclear division index at 100 and 200 µg/mL; dose-dependent decrease. | nih.govresearchgate.netnih.gov |

Ecotoxicological Implications and Environmental Risk Assessment of Dicapthon

Aquatic Ecotoxicity Studies

The presence of Dicapthon in aquatic environments is a concern due to its potential to affect a variety of aquatic organisms. Studies indicate that this compound can undergo degradation in water echemi.com. Furthermore, there is a potential for bioconcentration of this compound in aquatic organisms echemi.com.

Effects on Aquatic Organisms (e.g., Mercenaria mercenaria, Chlorella vulgaris)

Research has investigated the toxicity of this compound to specific aquatic organisms, including the hard clam (Mercenaria mercenaria) and the green microalga Chlorella vulgaris. Mercenaria mercenaria is a marine bivalve mollusk that serves as an important component of marine ecosystems wikipedia.orgnoaa.govwikipedia.org. Studies on the toxicity to Mercenaria mercenaria eggs have reported a TLm (median tolerance limit) of 3.34 mg/l over a 48-hour period nih.gov. Hard clams are suspension feeders that primarily consume planktonic microalgae and are known to potentially bioaccumulate toxic substances core.ac.uk.

Chlorella vulgaris is a widely studied species of green microalga frequently utilized in toxicity bioassays wikipedia.orgnih.govwikipedia.orgpebblescience.org. The observed toxicity of this compound to Chlorella vulgaris has been reported with a value of 1.36 pC researchgate.netresearchgate.netqsardb.org.

Below is a table summarizing the reported toxicity values for these aquatic organisms:

| Organism | Endpoint | Value | Duration | Reference |

| Mercenaria mercenaria | TLm (eggs) | 3.34 mg/l | 48 hr | nih.gov |

| Chlorella vulgaris | Toxicity (pC) | 1.36 | Not specified | researchgate.netresearchgate.netqsardb.org |

Terrestrial Ecotoxicity Studies

In terrestrial environments, the fate and impact of this compound are influenced by its interaction with soil and its degradation characteristics. This compound is expected to undergo hydrolysis in moist soil, similar to its behavior in water nih.gov. A soil persistence study indicated a soil half-life of 43 days in sealed vials under conditions of pH 6.2 nih.gov. Based on Koc estimates ranging from 865 to 2100, this compound is predicted to exhibit low mobility in soil nih.gov.

Advanced Modeling Approaches for Joint Toxicity Assessment

Given that organisms in the environment are often exposed to mixtures of pollutants, assessing the joint toxicity of chemical mixtures is a critical aspect of environmental risk assessment frontiersin.org. Advanced modeling approaches are employed to predict the combined effects of multiple substances. The two primary models utilized for predicting joint toxicity are Concentration Addition (CA) and Independent Action (IA) consensus.appnih.gov.

The Concentration Addition model is typically applied when chemicals in a mixture are assumed to have the same mechanism of action, while the Independent Action model is generally used for mixtures where the components have different mechanisms frontiersin.org. However, research suggests that CA can sometimes provide reasonable predictions even for mixtures with dissimilar mechanisms of action frontiersin.org. Neither CA nor IA consistently demonstrates superior predictive accuracy across all exposure scenarios consensus.appnih.gov. At low effect levels, the predictions from both models can be quite similar consensus.app.

Concentration Addition and Independent Action Models for this compound Mixtures

This compound has been included in studies evaluating the predictive capabilities of joint toxicity models for organophosphorus pesticide mixtures. In one study that assessed the combined toxicity prediction of six organophosphorus pesticides, including this compound, using the luminescent bacterium Vibrio qinghaiensis sp.-Q67, the Concentration Addition model was found to be capable of precisely assessing the toxicity of the mixture frontiersin.org.

Bioavailability and Bioaccessibility in Environmental Compartments

The bioavailability and bioaccessibility of this compound in environmental compartments are key factors determining its potential exposure and toxicity to organisms. The extent to which chemicals bind to soils and sediments significantly influences their bioavailability researchgate.netmdpi.com. This binding alters the availability of these chemicals to surrounding water, air, and living organisms researchgate.netmdpi.com. The physiological characteristics of different plant and animal species also play a role in how available chemicals are to them researchgate.netmdpi.com.

The ionization pKa of an organic compound like this compound is an important property in environmental exposure assessment, as it can influence its degree of ionization and subsequent propensity for sorption to soil and sediment, thereby affecting its mobility, reaction kinetics, and bioavailability mdpi.com. While the sorption of pollutants to materials like microplastics may reduce bioavailability due to slow desorption within organisms, these materials can also present an alternative route of exposure through ingestion researchgate.net.

Q & A

Q. How can researchers address contradictions in reported toxicological data for this compound across studies?

- Methodological Answer : Meta-analyses should stratify data by experimental design (e.g., exposure duration, species sensitivity). For instance, LD50 variations in rats (oral: 250–300 mg/kg) vs. birds (50–75 mg/kg) reflect metabolic differences. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers and validate methods via inter-laboratory comparisons .

Key Recommendations for Researchers

- Experimental Design : Replicate EPA protocols for environmental sampling to ensure comparability .

- Data Contradictions : Use multivariate analysis to account for variables like solvent polarity in in vitro assays .

- Ethical Compliance : Document minimization of ecological risks in degradation studies (e.g., metabolite toxicity screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.